Epothilone D
Overview
Description
Mechanism of Action
Target of Action
Epothilone D primarily targets the Tubulin proteins in human cells . These proteins include Tubulin alpha 3C/D chain, Tubulin beta chain, Tubulin beta-1 chain, Tubulin beta-4B chain, Tubulin beta-4A chain, Tubulin alpha-4A chain, Tubulin beta-3 chain, Tubulin alpha-1C chain, Tubulin alpha-8 chain, Tubulin alpha-1B chain, and Tubulin alpha-1A chain . These proteins play a crucial role in cell division and are essential for the formation and function of microtubules .
Mode of Action
The mode of action of this compound is similar to that of paclitaxel . It binds to the αβ-tubulin heterodimer subunit . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . This leads to the inhibition of microtubule function . Microtubules are essential to cell division, and Epothilones, therefore, stop cells from properly dividing .
Pharmacokinetics
In a study conducted on mice, the initial half-lives for plasma elimination of this compound were less than 5 minutes for an intravenous dose and less than 20 minutes for an intraperitoneal dose . The pharmacokinetic data were linear from 16 to 100 mg/m², with proportional increases in mean C max and AUC tot as a function of dose .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . This compound shows strong cytotoxicity toward taxol resistance cancer cells and exhibits better water solubility and lower side effects compared with taxol .
Biochemical Analysis
Biochemical Properties
Epothilone D interacts with various biomolecules, primarily tubulin, a protein crucial for cell division . The principal mechanism of the epothilone class, including this compound, is the inhibition of microtubule function . Microtubules, which are essential to cell division, are therefore inhibited from properly dividing when this compound is present .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting microtubule function, which is essential for cell division . This inhibition prevents cells from properly dividing, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to the αβ-tubulin heterodimer subunit . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . This compound has also been shown to induce tubulin polymerization into microtubules without the presence of GTP .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce cognitive deficits and improve neuropathology in aged animals without overt side effects . It has also been observed to confer protection from motor neurone loss and axon degeneration during the early phases of treatment trials .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, long-term treatment of a mutant tau transgenic mouse model with low doses of this compound reduced cognitive deficits in young animals and improved neuropathology in aged animals . In a mouse model of familial ALS, treating with this compound unexpectedly accelerated disease progression .
Metabolic Pathways
It is known that this compound’s principal mechanism of action is the inhibition of microtubule function .
Transport and Distribution
This compound is a brain-penetrant microtubule-stabilizing agent . It has been evaluated for its ability to compensate for tau loss-of-function in tau transgenic mice that develop forebrain tau inclusions, axonal degeneration, and microtubule deficits .
Subcellular Localization
This compound is known to bind to tubulin, a protein that is a major component of the cytoskeleton and is found throughout the cell
Preparation Methods
Epothilone D can be synthesized through various synthetic routes. One common method involves the fermentation of Sorangium cellulosum, which produces epothilones as secondary metabolites . The synthetic route typically involves the following steps:
Fermentation: Sorangium cellulosum is cultured under specific conditions to produce epothilones.
Isolation: The epothilones are extracted from the fermentation broth.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial production methods also involve genetic engineering of the epothilone gene cluster to increase the concentration of this compound during fermentation .
Chemical Reactions Analysis
Epothilone D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epothilone B.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups to the this compound structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Epothilone D has a wide range of scientific research applications, particularly in the field of cancer research. Some of its applications include:
Chemistry: this compound is used as a model compound for studying macrolide synthesis and structure-activity relationships.
Biology: It is used to study the effects of microtubule stabilization on cell division and apoptosis.
Industry: It is used in the development of new anticancer drugs and drug delivery systems.
Comparison with Similar Compounds
Epothilone D is similar to other epothilones, such as epothilone B (patupilone), ixabepilone, and sagopilone . this compound has unique properties that make it particularly effective against certain types of cancer. For example, it has shown superior efficacy in treating metastatic breast cancer compared to other epothilones . Additionally, this compound has a lower susceptibility to tumor resistance mechanisms, making it a valuable compound in cancer therapy .
Similar compounds include:
- Epothilone B (patupilone)
- Ixabepilone
- Sagopilone
- Fludelone (KOS-1584)
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZIUKBZLSUILX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.